5-氯-8-甲基喹啉-2-胺

描述

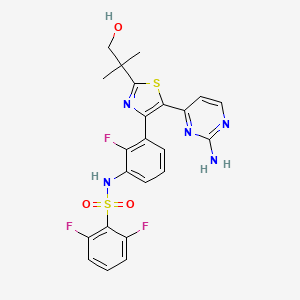

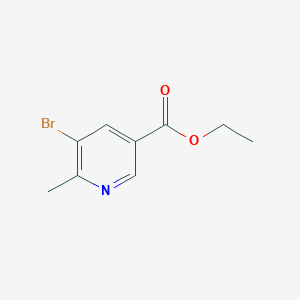

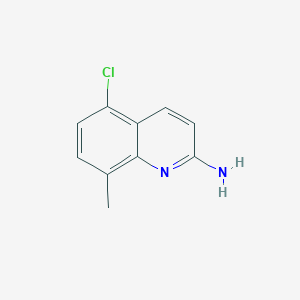

5-Chloro-8-methylquinolin-2-amine is a chemical compound that is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

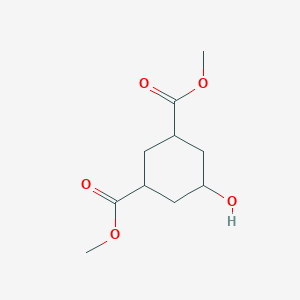

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of 5-Chloro-8-methylquinolin-2-amine is C10H9ClN2 .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, and their antimicrobial activity depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .科学研究应用

抗癌研究

喹啉类化合物因其潜在的抗癌活性而受到研究。 例如,喹啉的衍生物,特别是2-氯-8-甲基-N-(喹啉-5-基)喹啉-4-胺,对非小细胞肺癌细胞系显示出活性 .

抗菌活性

喹啉类化合物也因其抗菌特性而被探索。 利用喹啉衍生物合成新型α-氨基膦酸酯表明其具有潜在的抗菌活性 .

合成化学

喹啉及其衍生物在合成化学中很有价值,可用于制备各种取代化合物。 例如,喹啉中氯基的亲核取代反应可以产生具有重要合成用途的新衍生物 .

化学合成催化剂

作用机制

Target of Action

The primary target of the compound 5-Chloro-8-methylquinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

5-Chloro-8-methylquinolin-2-amine interacts with its targets, the PI3K/AKT/mTOR pathway proteins, by binding to them. The molecular docking studies reveal that this compound has a lesser binding energy with these proteins , indicating a strong interaction.

Biochemical Pathways

The compound 5-Chloro-8-methylquinolin-2-amine affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. The compound’s interaction with this pathway can lead to changes in these cellular processes, potentially leading to the inhibition of cancer cell proliferation.

Pharmacokinetics

It is predicted to satisfy the adme (absorption, distribution, metabolism, and excretion) profile , which suggests that it may have good bioavailability.

Result of Action

As a result of its action, 5-Chloro-8-methylquinolin-2-amine has shown activity against a non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.

未来方向

Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . The development of new molecules containing the quinoline nucleus is rapidly advancing, with many research reports being generated in a brief span of time .

生化分析

Biochemical Properties

5-Chloro-8-methylquinolin-2-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be active with inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2b .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. It has been screened against a non-small cell lung cancer cell line, A549 . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Chloro-8-methylquinolin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins .

Temporal Effects in Laboratory Settings

The effects of 5-Chloro-8-methylquinolin-2-amine over time in laboratory settings are yet to be fully understood. It has been found to be active with an inhibition concentration value of (IC50) 29.4 μM .

Metabolic Pathways

The metabolic pathways that 5-Chloro-8-methylquinolin-2-amine is involved in are not fully known. It is known to interact with the PI3K/AKT/mTOR pathway proteins .

属性

IUPAC Name |

5-chloro-8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGFQLOKHMATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)

![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)